molecular formula C15H21ClN2O B1295864 N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide CAS No. 332908-84-6

N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide

Cat. No. B1295864
M. Wt: 280.79 g/mol
InChI Key: GBWTYBWEKQQWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide, more commonly referred to as CMPA, is a synthetic compound that has been studied for its potential applications in scientific research. CMPA is a cyclic amide that has been used in various laboratory experiments because of its ability to act as a substrate for enzymes and its low toxicity.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide involves the reaction of 3-chloro-4-methylbenzoic acid with cyclohexylamine to form N-(3-chloro-4-methylphenyl)cyclohexylamine, which is then reacted with ethyl chloroacetate to form N-(3-chloro-4-methylphenyl)-2-cyclohexylamino-acetate. The final step involves the hydrolysis of the ester to form the desired compound.

Starting Materials
3-chloro-4-methylbenzoic acid, cyclohexylamine, ethyl chloroacetate

Reaction
Step 1: 3-chloro-4-methylbenzoic acid is reacted with cyclohexylamine in the presence of a coupling reagent such as EDC or DCC to form N-(3-chloro-4-methylphenyl)cyclohexylamine., Step 2: N-(3-chloro-4-methylphenyl)cyclohexylamine is reacted with ethyl chloroacetate in the presence of a base such as NaH or K2CO3 to form N-(3-chloro-4-methylphenyl)-2-cyclohexylamino-acetate., Step 3: The ester N-(3-chloro-4-methylphenyl)-2-cyclohexylamino-acetate is hydrolyzed using an acid such as HCl or H2SO4 to form the desired compound N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide.

Scientific Research Applications

CMPA has been used in various laboratory experiments due to its ability to act as a substrate for enzymes and its low toxicity. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 and human leukocyte elastase. It has also been used as a substrate in studies of the metabolism of drugs and other compounds. CMPA has been used to study the effects of drug metabolism on the body and to identify potential drug targets.

Mechanism Of Action

CMPA acts as a substrate for various enzymes, including cyclooxygenase-2 and human leukocyte elastase. When it is used as an inhibitor, it binds to the active site of the enzyme and blocks its action. CMPA also acts as a substrate for drug metabolism, where it is broken down into smaller molecules that can be used by the body.

Biochemical And Physiological Effects

CMPA has been shown to have various biochemical and physiological effects when used in laboratory experiments. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. It has also been shown to reduce inflammation by inhibiting the activity of human leukocyte elastase, which is involved in the degradation of extracellular matrix proteins. CMPA has also been shown to have a protective effect on cells, as it has been shown to reduce the damage caused by ultraviolet radiation.

Advantages And Limitations For Lab Experiments

CMPA has several advantages when used in laboratory experiments. It is relatively easy to synthesize and has a high yield. It is also non-toxic and has a low potential for causing adverse effects. However, it has some limitations, such as its low solubility in water and its instability at high temperatures.

Future Directions

There are several potential future directions for the use of CMPA in scientific research. It could be used as an inhibitor of various enzymes, such as cyclooxygenase-2, to study the effects of drug metabolism on the body. It could also be used as a substrate for drug metabolism to identify potential drug targets. Additionally, it could be used to study the effects of ultraviolet radiation on cells and to develop protective compounds. Finally, it could be used to study the effects of other compounds on biochemical and physiological processes.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11-7-8-13(9-14(11)16)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWTYBWEKQQWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322444
Record name N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide

CAS RN

332908-84-6
Record name N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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